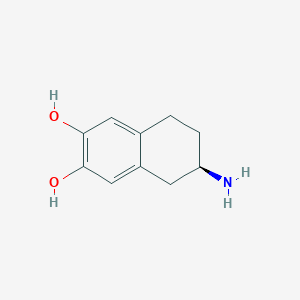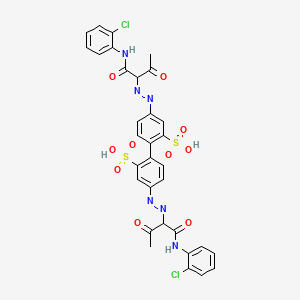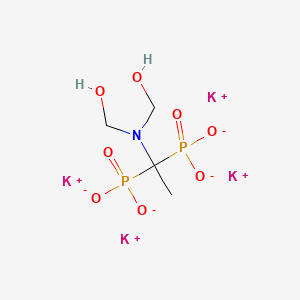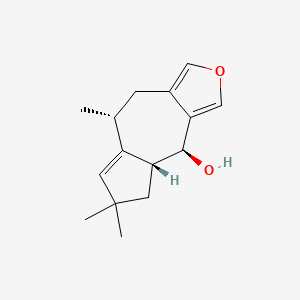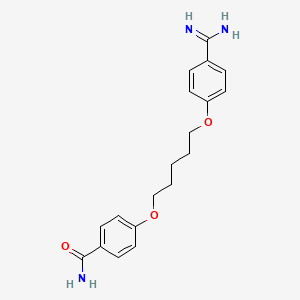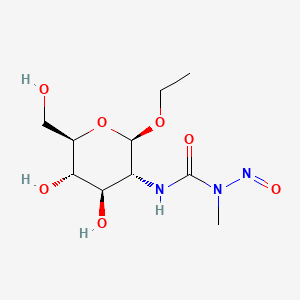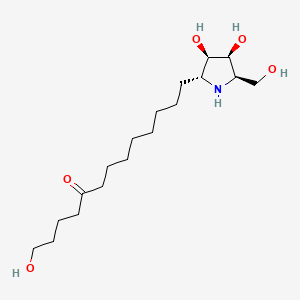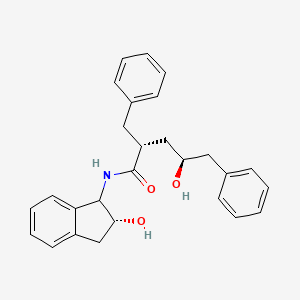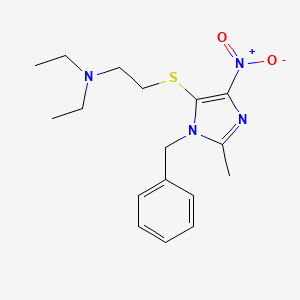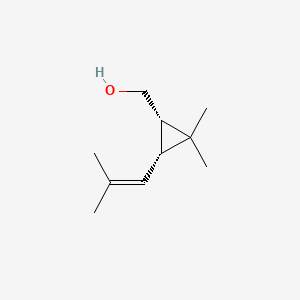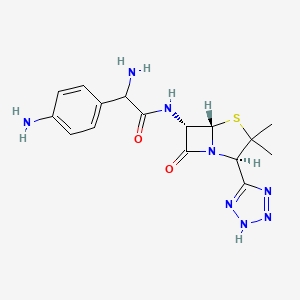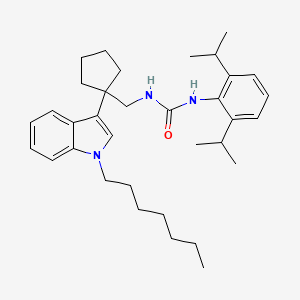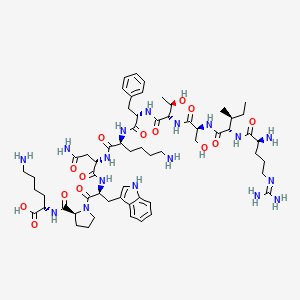
Unii-goo6T4M85U
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Unii-goo6T4M85U involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
Unii-goo6T4M85U undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptide analogs with substituted amino acids .
科学研究应用
Unii-goo6T4M85U has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in cancer immunotherapy as a component of Maveropepimut-S (DPX-Survivac).
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Unii-goo6T4M85U involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. In the context of Maveropepimut-S, it is designed to stimulate the immune system to recognize and attack cancer cells. The peptide component helps in the presentation of tumor antigens to immune cells, enhancing the immune response against cancer .
相似化合物的比较
Similar Compounds
L-lysyl-L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: A similar peptide with slight variations in the amino acid sequence.
L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: Another peptide with a similar structure but lacking one lysine residue.
Uniqueness
Unii-goo6T4M85U is unique due to its specific amino acid sequence, which imparts distinct properties and functions. Its role in Maveropepimut-S highlights its potential in cancer immunotherapy, setting it apart from other peptides with similar structures .
属性
CAS 编号 |
735329-33-6 |
|---|---|
分子式 |
C60H93N17O14 |
分子量 |
1276.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H93N17O14/c1-4-33(2)48(75-50(81)38(63)19-14-26-67-60(65)66)56(87)74-45(32-78)54(85)76-49(34(3)79)57(88)72-42(28-35-16-6-5-7-17-35)52(83)69-40(21-10-12-24-61)51(82)71-43(30-47(64)80)53(84)73-44(29-36-31-68-39-20-9-8-18-37(36)39)58(89)77-27-15-23-46(77)55(86)70-41(59(90)91)22-11-13-25-62/h5-9,16-18,20,31,33-34,38,40-46,48-49,68,78-79H,4,10-15,19,21-30,32,61-63H2,1-3H3,(H2,64,80)(H,69,83)(H,70,86)(H,71,82)(H,72,88)(H,73,84)(H,74,87)(H,75,81)(H,76,85)(H,90,91)(H4,65,66,67)/t33-,34+,38-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1 |
InChI 键 |
ZQHXESTUHPVAAI-VMYDALPASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


